D-Arabinose Phenylhydrazone

説明

D-Arabinose Phenylhydrazone is a notable compound extensively employed in the field of biomedicine . It serves as a vital constituent for investigating and treating a plethora of ailments such as cancer and diabetes . It is also used as an intermediate in the synthesis of D-Neopterin .

Synthesis Analysis

While specific synthesis methods for D-Arabinose Phenylhydrazone were not found, a related compound, benzimidazole phenylhydrazone, was synthesized and characterized by 1H-NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis

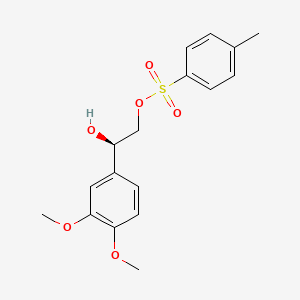

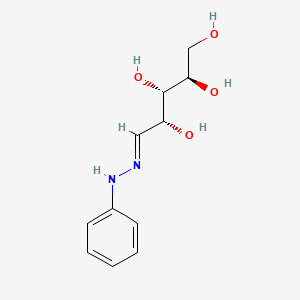

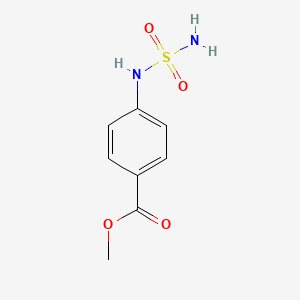

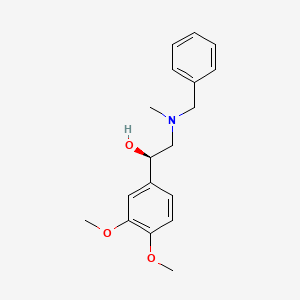

The molecular formula of D-Arabinose Phenylhydrazone is C11H16N2O4 . The IUPAC name is (2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol .Physical And Chemical Properties Analysis

D-Arabinose Phenylhydrazone is a yellow solid . The molecular weight is 240.26 .科学的研究の応用

1. Role in Sponge Connective Tissue

D-Arabinose, a rare sugar in the animal kingdom, was isolated from sponge connective tissue, specifically from the complex acidic polysaccharide of Hippospongia gossypina. A derivative of arabinose, the 1-benzyl-1-phenylhydrazone, was prepared for further characterization. This study suggests a biological role for spongonucleotides containing D-Arabinose (Katzman, Lisowska, & Jeanloz, 1970).

2. Preparation of 2-Deoxyaldoses

D-Arabinose Phenylhydrazone is used in the preparation of 2-deoxyaldoses. The process involves acetylation of D-mannose phenylhydrazone to produce acetylated D-arabino-1-phenyl-azo-1-(E)-hexene and subsequent reduction to form 2-deoxy-D-arabino-hexose phenylhydrazone (Jørgensen & Pedersen, 1997).

3. Fungal Arabinan and L-Arabinose Metabolism

D-Arabinose is part of the pentose phosphate pathway in fungal metabolism. As an essential pentose, it plays a role in the breakdown of plant polymers by fungi, which is crucial for biofuel production and other biotechnological applications (Seiboth & Metz, 2011).

4. Bacterial Pentose Metabolism

D-Arabinose is involved in the non-phosphorylative pathway of pentose metabolism in bacteria and archaea. This pathway converts pentoses like D-arabinose to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate intermediate, highlighting its significance in microbial carbohydrate metabolism (Watanabe et al., 2019).

5. Erythroascorbic Acid Biosynthesis in Candida Albicans

D-Arabinose dehydrogenase in Candida albicans is involved in the biosynthesis of D-erythroascorbic acid, an antioxidant. This process is crucial for understanding the metabolic pathways and potential therapeutic targets in Candida albicans (Kim, Huh, Kim, Hwang, & Kang, 1996).

6. Metabolic Engineering for Carbohydrate Conversion

The research on L-Arabinose isomerase and D-Xylose isomerase from Lactobacillus reuteri provides insight into the metabolic engineering for the conversion of carbohydrates such as D-galactose and D-glucose, relevant in food and pharmaceutical industries (Staudigl, Haltrich, & Peterbauer, 2014).

7. Simultaneous Utilization of D-Glucose and L-Arabinose

The study on Corynebacterium glutamicum demonstrates the simultaneous utilization of D-glucose and L-arabinose. This finding is significant for biotechnological applications, particularly in the production of biofuels and bioproducts (Kawaguchi et al., 2018).

Safety And Hazards

特性

IUPAC Name |

(2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6+/t9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFBUGYDKFCOBD-LOVNDBIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747052 | |

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Arabinose Phenylhydrazone | |

CAS RN |

28767-74-0 | |

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)